

NP-C86 quality control and purity assessment

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Compound of Interest

Compound Name: **NP-C86**

Cat. No.: **B1574664**

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NP-C86 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of **NP-C86**, a novel small-molecule stabilizer of the long noncoding RNA (lncRNA) GAS5.

Frequently Asked Questions (FAQs)

Q1: What is **NP-C86** and what is its mechanism of action?

NP-C86 is a small molecule compound designed to stabilize the lncRNA GAS5.^[1] It functions by disrupting the interaction between GAS5 and UPF1, an RNA helicase involved in the nonsense-mediated decay (NMD) pathway that would otherwise lead to GAS5 degradation.^[2] By preventing this interaction, **NP-C86** increases the cellular concentration of functional GAS5, which has shown therapeutic potential in conditions like type 2 diabetes and neurodegenerative diseases.^{[2][3]}

Q2: What are the fundamental quality control parameters for ensuring the integrity of **NP-C86**?

The quality of **NP-C86** is determined by a series of physicochemical and functional assessments. Key parameters include:

- Identity: Confirmation of the chemical structure.
- Purity: Assessment of the percentage of **NP-C86** and the profile of any impurities.

- Solubility: Determination of solubility in various solvents to ensure appropriate formulation for experiments.
- Stability: Evaluation of the molecule's integrity under different storage and experimental conditions.
- Biological Activity: Confirmation of its ability to stabilize GAS5 lncRNA.

Q3: Which analytical techniques are recommended for the quality control of **NP-C86?**

A combination of chromatographic and spectroscopic methods is recommended for the comprehensive quality control of **NP-C86**. These include:

- High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
- Mass Spectrometry (MS): For identity confirmation and impurity identification.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.
- Quantitative Real-Time PCR (qRT-PCR): To assess the biological activity by measuring the upregulation of GAS5 lncRNA in a cellular context.[\[2\]](#)[\[4\]](#)

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with **NP-C86**.

Inconsistent Experimental Results

Potential Cause	Troubleshooting Steps
NP-C86 Degradation	<ol style="list-style-type: none">1. Verify the storage conditions of your NP-C86 stock. It should be stored at -20°C or lower.2. Prepare fresh working solutions for each experiment.3. Perform a purity check of the NP-C86 stock using HPLC.
Improper Sample Preparation	<ol style="list-style-type: none">1. Ensure complete solubilization of NP-C86 in the chosen solvent. Sonication may be required.2. Verify the final concentration of NP-C86 in your assay.
Cell Line Variability	<ol style="list-style-type: none">1. Ensure consistent cell passage numbers for all experiments.2. Regularly test for mycoplasma contamination.

Poor Solubility

Potential Cause	Troubleshooting Steps
Incorrect Solvent	<ol style="list-style-type: none">1. NP-C86 is a complex organic molecule. While soluble in DMSO for stock solutions, ensure compatibility with your aqueous assay buffer.2. Test a range of co-solvents if direct dilution into aqueous media is problematic.
Precipitation in Media	<ol style="list-style-type: none">1. Avoid high concentrations of NP-C86 in cell culture media, which can lead to precipitation.2. Visually inspect for any precipitate after adding NP-C86 to the media.

Quantitative Data Presentation

The following tables summarize the key specifications and analytical results for a typical batch of **NP-C86**.

Table 1: Physicochemical Properties of **NP-C86**

Parameter	Specification
Appearance	White to off-white solid
Molecular Formula	C68H92N10O9S ^[1]
Molecular Weight	1225.61 g/mol ^[1]
Purity (by HPLC)	≥ 98%
Solubility	Soluble in DMSO

Table 2: Typical HPLC-MS and NMR Results for **NP-C86**

Analysis	Parameter	Expected Result
HPLC	Retention Time	Varies with method; should be consistent
Purity	≥ 98%	
Mass Spectrometry	[M+H] ⁺	1225.6769 ± 5 ppm ^[1]
¹ H NMR	Chemical Shifts	Consistent with the predicted structure

Experimental Protocols

Protocol 1: Purity Assessment of NP-C86 by HPLC

- Preparation of Mobile Phase:
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
 - Flow Rate: 1.0 mL/min

- Injection Volume: 10 μ L
- Detection Wavelength: 254 nm
- Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes.
- Sample Preparation:
 - Dissolve **NP-C86** in DMSO to a final concentration of 1 mg/mL.
- Analysis:
 - Inject the sample and record the chromatogram.
 - Calculate the purity based on the area of the main peak relative to the total peak area.

Protocol 2: Identity Confirmation of NP-C86 by Mass Spectrometry

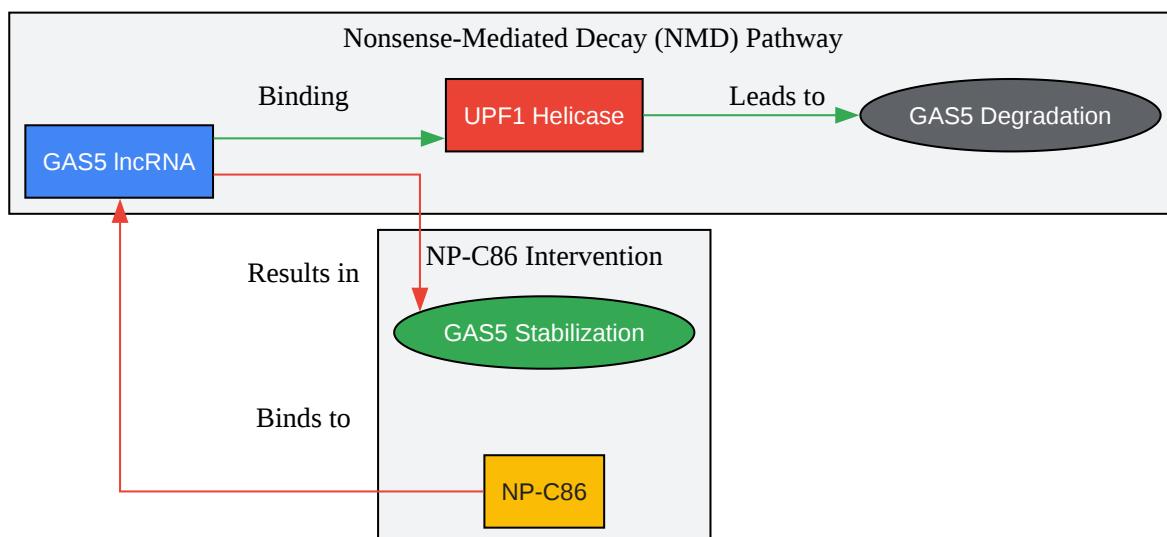
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Sample Infusion: Infuse the sample solution (prepared as for HPLC) directly or via LC-MS.
- Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-1500).
- Analysis: Compare the observed m/z of the most abundant ion with the theoretical exact mass of the protonated molecule ([M+H] $^{+}$).

Protocol 3: Biological Activity Assessment of NP-C86 by qRT-PCR

- Cell Culture: Plate a suitable human cell line (e.g., adipocytes or neuronal cells) in a 12-well plate.

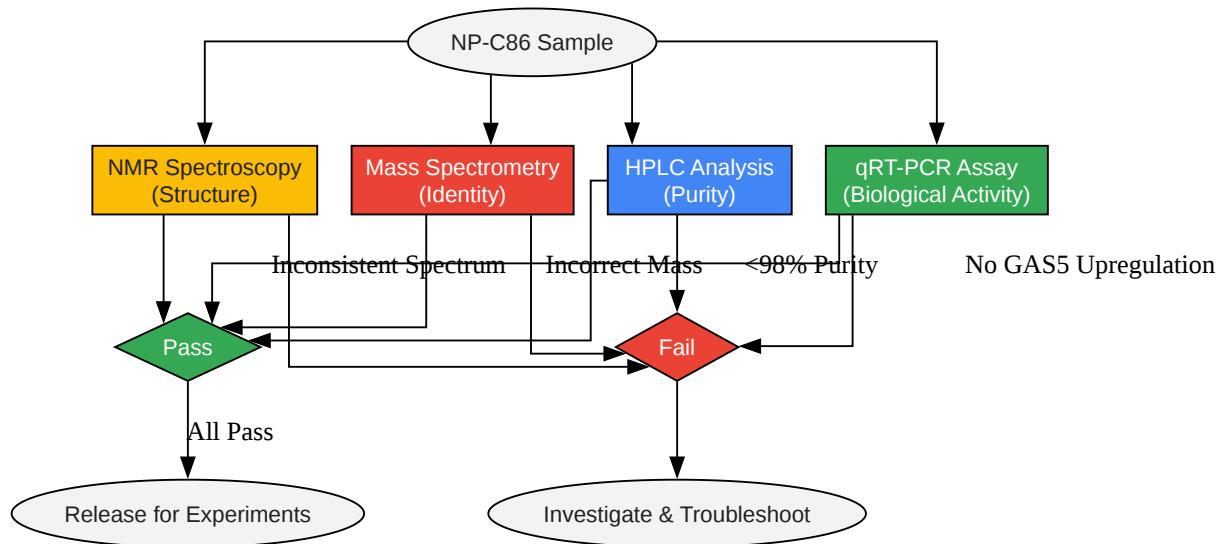
- Treatment: Treat the cells with a range of **NP-C86** concentrations (e.g., 10 nM, 100 nM, 1 μ M) and a vehicle control (DMSO) for 24 hours.
- RNA Isolation: Isolate total RNA from the cells using a commercial kit.
- cDNA Synthesis: Synthesize cDNA from the isolated RNA.
- qRT-PCR: Perform qRT-PCR using primers specific for GAS5 and a housekeeping gene (e.g., GAPDH).
- Analysis: Calculate the relative expression of GAS5 normalized to the housekeeping gene. A dose-dependent increase in GAS5 expression indicates the biological activity of **NP-C86**.

Visualizations



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Caption: Mechanism of action of **NP-C86** in stabilizing GAS5 IncRNA.



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Caption: Quality control workflow for **NP-C86**.

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